

# Application Notes and Protocols: BMS-833923 Solubility Profile

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility of **BMS-833923**, a potent and orally bioavailable Smoothened (SMO) antagonist, in dimethyl sulfoxide (DMSO) and other common organic solvents. Detailed protocols for solution preparation and a general method for solubility determination are included to facilitate experimental design and execution.

### Introduction to BMS-833923

BMS-833923 (also known as XL139) is a small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] By antagonizing SMO, BMS-833923 effectively downregulates the Hh pathway, which is aberrantly activated in several types of cancer. It inhibits the binding of BODIPY-cyclopamine to SMO with an IC50 of 21 nM and suppresses the activation of Gli transcription factors.[1][3][4] Its activity in both wild-type and activated mutant forms of SMO makes it a valuable tool for cancer research and drug development.[1][5]

## **Solubility Data**

The solubility of **BMS-833923** is a critical parameter for the preparation of stock solutions and for its use in various in vitro and in vivo experimental models. The compound is generally soluble in several organic solvents but is sparingly soluble in aqueous solutions.[1][5]

## **Quantitative Solubility in Organic Solvents**



The following table summarizes the reported solubility of **BMS-833923** in common laboratory solvents. It is important to note that solubility can be affected by factors such as solvent purity, temperature, and the specific solid form of the compound.[6] For instance, moisture-absorbing DMSO can lead to reduced solubility.[7]

Solvent	Reported Solubility (mg/mL)	Molar Concentration (mM)	Source(s)
DMSO	~25 - 95	~52.8 - 200.6	[1][4][5][7][8]
Ethanol	~30	~63.4	[1][5][6]
Dimethyl Formamide (DMF)	~30	~63.4	[1][5]
Ethanol:PBS (pH 7.2) (1:7)	~0.1	~0.21	[1][5][6]
Water	Insoluble	Insoluble	[7][9]

Molecular Weight of BMS-833923: 473.57 g/mol [2][7]

## Signaling Pathway and Experimental Workflow Hedgehog Signaling Pathway Inhibition by BMS-833923

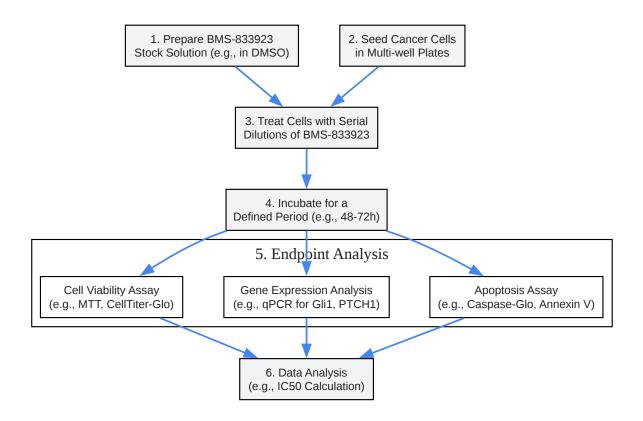
**BMS-833923** targets the SMO receptor within the Hedgehog signaling cascade. The diagram below illustrates the canonical pathway and the mechanism of inhibition.

**Caption:** Mechanism of **BMS-833923** in the Hedgehog signaling pathway.

### General Workflow for In Vitro Testing

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **BMS-833923** in a cell-based assay.





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Caption: Workflow for an in vitro cell-based assay using BMS-833923.

## Experimental Protocols Protocol for Preparing a Concentrated Stock Solution

This protocol describes the preparation of a high-concentration stock solution of **BMS-833923** in an organic solvent. Fresh, anhydrous DMSO is recommended for maximum solubility.[7]

#### Materials:

- BMS-833923 (crystalline solid)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
- Sterile microcentrifuge tubes or vials



- Calibrated analytical balance
- Vortex mixer and/or sonicator

#### Procedure:

- Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully
  weigh the desired amount of BMS-833923 solid into the tube.
- Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to the tube to achieve the target concentration. For example, to make a 10 mM stock solution (MW = 473.57), add 211.2 μL of DMSO for every 1 mg of BMS-833923.
- Dissolution: Tightly cap the tube and vortex thoroughly. If the solid does not fully dissolve, sonication is recommended to facilitate dissolution.[4] Visually inspect the solution against a light source to ensure no particulates are present.
- Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3]

### **Protocol for Preparing an Aqueous Working Solution**

**BMS-833923** is sparingly soluble in aqueous buffers.[1][5] This two-step method is recommended for preparing working solutions in aqueous media like Phosphate-Buffered Saline (PBS) or cell culture medium.

#### Materials:

- Concentrated BMS-833923 stock solution in Ethanol (from Protocol 4.1)
- Agueous buffer of choice (e.g., PBS, pH 7.2)
- Sterile tubes

#### Procedure:



- Initial Dissolution: Prepare a concentrated stock solution of BMS-833923 in ethanol as described in Protocol 4.1. A concentration of ~30 mg/mL is achievable.[1][5]
- Dilution: Directly before use, dilute the ethanol stock solution with the aqueous buffer. For example, to achieve a final concentration of approximately 0.1 mg/mL, dilute the ethanol stock in a 1:7 ratio of ethanol:PBS (pH 7.2).[1][5]
- Mixing: Mix gently by inversion or pipetting. Avoid vigorous vortexing which may cause precipitation.
- Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[1][5]

## General Protocol for Solubility Determination (Shake-Flask Method)

This protocol provides a general framework for determining the solubility of **BMS-833923** in a given solvent, based on the widely used shake-flask method.

#### Materials:

- BMS-833923 (crystalline solid)
- Solvent of interest (e.g., DMSO, ethanol, buffer)
- Small glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
- Syringe filters (e.g., 0.22 μm PTFE)

#### Procedure:



- Sample Preparation: Add an excess amount of BMS-833923 solid to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
- Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period
  to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the
  undissolved solid.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
- Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining micro-particulates.
- · Quantification:
  - Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
  - Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry (λmax: 315 nm).[1]
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or M.

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